molecular formula C9H13N5O4 B14807948 Ganciclovir D5

Ganciclovir D5

Cat. No.: B14807948
M. Wt: 260.26 g/mol
InChI Key: FFKBGTIFSPKIIE-QJWYSIDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganciclovir D5: is a deuterated form of ganciclovir, an antiviral medication used primarily to treat cytomegalovirus (CMV) infections. The deuterated version, this compound, contains five deuterium atoms, which can enhance the pharmacokinetic properties of the drug. This compound is particularly significant in the treatment of CMV retinitis in immunocompromised patients, including those with acquired immunodeficiency syndrome (AIDS).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ganciclovir D5 involves the incorporation of deuterium atoms into the ganciclovir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced synthesis techniques to ensure the consistent production of the compound. Quality control measures are implemented to verify the incorporation of deuterium and the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ganciclovir D5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur, particularly involving the deuterium atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction can result in the formation of alcohols.

Scientific Research Applications

Chemistry: Ganciclovir D5 is used in chemical research to study the effects of deuterium incorporation on the stability and reactivity of antiviral compounds. It serves as a model compound for understanding the behavior of deuterated drugs.

Biology: In biological research, this compound is used to investigate the metabolic pathways and mechanisms of action of antiviral drugs. It helps in understanding how deuterium affects the pharmacokinetics and pharmacodynamics of the compound.

Medicine: Medically, this compound is used in the treatment of CMV infections, particularly in immunocompromised patients. Its enhanced stability and reduced toxicity make it a valuable option for long-term treatment.

Industry: In the pharmaceutical industry, this compound is used in the development of new antiviral drugs. Its unique properties make it a valuable tool for drug design and optimization.

Mechanism of Action

Ganciclovir D5 exerts its antiviral effects by inhibiting viral DNA polymerase. The compound is phosphorylated by viral kinases to form ganciclovir triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in the termination of viral DNA chain elongation, thereby inhibiting viral replication. The presence of deuterium atoms enhances the stability of the compound, prolonging its antiviral activity.

Comparison with Similar Compounds

    Acyclovir: Another antiviral drug used to treat herpes simplex virus infections. It has a similar mechanism of action but differs in its pharmacokinetic properties.

    Valganciclovir: A prodrug of ganciclovir that is used to improve oral bioavailability. It is converted to ganciclovir in the body.

    Foscarnet: An antiviral drug that inhibits viral DNA polymerase by a different mechanism. It is used as an alternative to ganciclovir in cases of resistance.

Uniqueness of Ganciclovir D5: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and reduces its toxicity. This makes it a valuable option for long-term treatment of CMV infections, particularly in immunocompromised patients.

Properties

Molecular Formula

C9H13N5O4

Molecular Weight

260.26 g/mol

IUPAC Name

2-imino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-5H-purin-6-one

InChI

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5-6,15-16H,1-2,4H2,(H2,10,13,17)/i1D2,2D2,5D

InChI Key

FFKBGTIFSPKIIE-QJWYSIDNSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)OCN1C=NC2C1=NC(=N)NC2=O)O

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1COC(CO)CO

Origin of Product

United States

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